molecular formula C16H14O4 B14449300 Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate CAS No. 74222-21-2

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate

Katalognummer: B14449300
CAS-Nummer: 74222-21-2
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: PKLUCAPXYYINKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate is a chemical compound belonging to the class of naphthofurans. Naphthofurans are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate typically involves the formation of the naphthofuran ring system followed by esterification. One common method includes the reaction of 1-hydroxy-2-naphthaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the desired quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated derivatives or other substituted compounds .

Wirkmechanismus

The mechanism of action of Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-methoxynaphtho[1,2-B]furan-2-carboxylate is unique due to its specific methoxy and ester functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

74222-21-2

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

ethyl 5-methoxybenzo[g][1]benzofuran-2-carboxylate

InChI

InChI=1S/C16H14O4/c1-3-19-16(17)14-9-10-8-13(18-2)11-6-4-5-7-12(11)15(10)20-14/h4-9H,3H2,1-2H3

InChI-Schlüssel

PKLUCAPXYYINKX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(O1)C3=CC=CC=C3C(=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.